1-(4-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(4-METHYLCYCLOHEXYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 4-methylcyclohexyl group and a 4-nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLCYCLOHEXYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Introduction of the 4-Methylcyclohexyl Group: This step involves the alkylation of the piperazine ring with 4-methylcyclohexyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride: The final step is the sulfonylation of the piperazine derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLCYCLOHEXYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: 1-(4-METHYLCYCLOHEXYL)-4-(4-AMINOBENZENESULFONYL)PIPERAZINE.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-METHYLCYCLOHEXYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be incorporated into polymers to modify their properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-METHYLCYCLOHEXYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLCYCLOHEXYL)-4-(4-AMINOBENZENESULFONYL)PIPERAZINE: Similar structure but with an amino group instead of a nitro group.
1-(4-METHYLCYCLOHEXYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-(4-METHYLCYCLOHEXYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H25N3O4S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H25N3O4S/c1-14-2-4-15(5-3-14)18-10-12-19(13-11-18)25(23,24)17-8-6-16(7-9-17)20(21)22/h6-9,14-15H,2-5,10-13H2,1H3 |
InChI Key |
YYKLNSCYNJBHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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